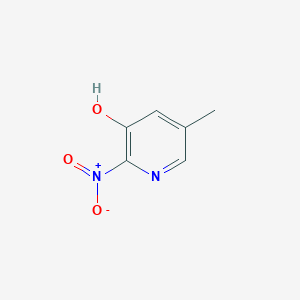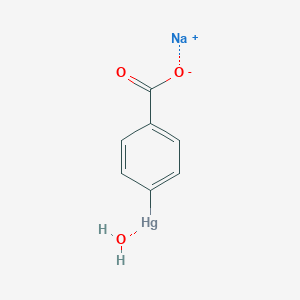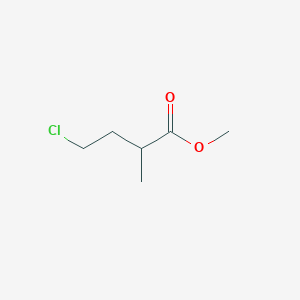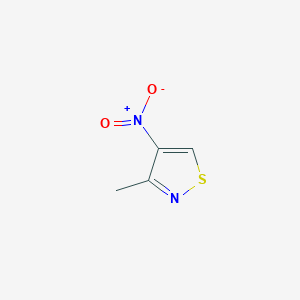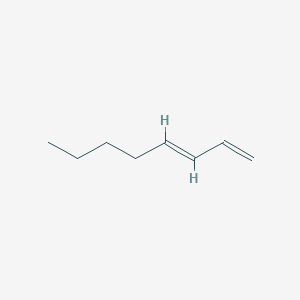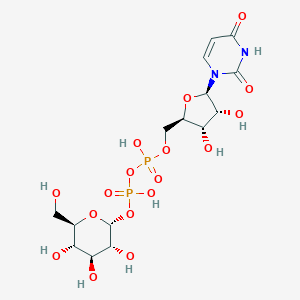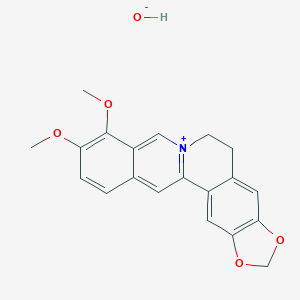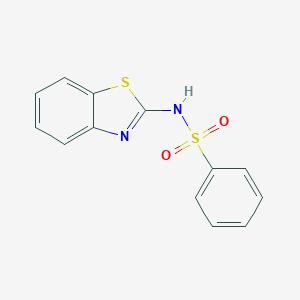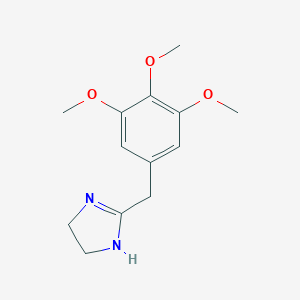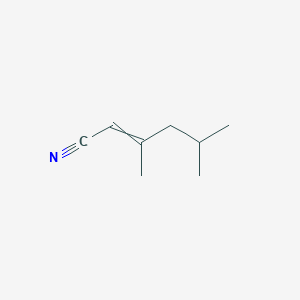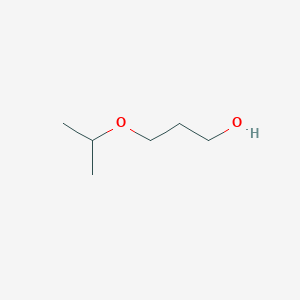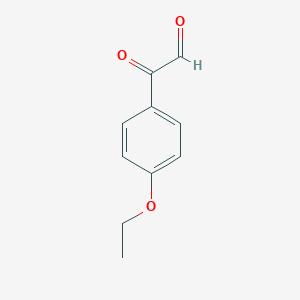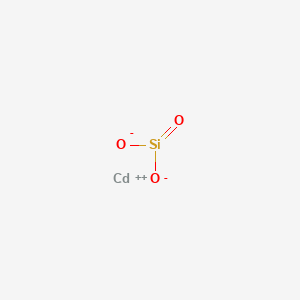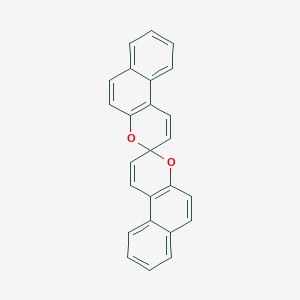
3,3'-Spirobi(3H-naphtho(2,1-b)pyran)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
‘3,3’-Spirobi(3H-naphtho(2,1-b)pyran)’ or ‘SNP’ is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of science. It is a spiro compound with a naphthalene and pyran ring system, which has unique structural features and properties that make it a promising candidate for various scientific research applications.’
Mechanism Of Action
The mechanism of action of ‘SNP’ is not fully understood, but it is believed to be due to its ability to interact with metal ions and form metal complexes, which may affect the biological activity of the metal ions. ‘SNP’ may also interact with biological membranes and disrupt their integrity, leading to cell death.
Biochemical And Physiological Effects
‘SNP’ has been reported to exhibit antioxidant activity, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the pathogenesis of Alzheimer's disease. Additionally, ‘SNP’ has been reported to exhibit anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
The advantages of using ‘SNP’ in lab experiments include its unique structural features and properties, which make it a versatile compound for various scientific research applications. It is also relatively easy to synthesize and can be obtained in high yields. However, the limitations of ‘SNP’ include its limited solubility in water, which may affect its biological activity, and its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for the research and development of ‘SNP.’ One direction is to explore its potential applications in the field of nanotechnology, such as its use as a building block for the synthesis of novel nanomaterials. Another direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer and Alzheimer's disease. Furthermore, the development of new synthetic methods for ‘SNP’ may lead to the discovery of new analogs with improved properties and biological activity.
Conclusion:
In conclusion, ‘3,3’-Spirobi(3H-naphtho(2,1-b)pyran)’ or ‘SNP’ is a promising compound with unique structural features and properties that make it a versatile candidate for various scientific research applications. Its potential applications in the fields of nanotechnology, medicine, and materials science make it an exciting area of research for future studies.
Synthesis Methods
The synthesis of ‘SNP’ can be achieved by several methods, including the one-pot reaction of 2-naphthol with cyclic 1,3-diketones in the presence of p-toluenesulfonic acid (PTSA) as a catalyst. Another method involves the reaction of 2-naphthol with cyclic 1,3-diketones in the presence of a Lewis acid catalyst, such as ZnCl2 or AlCl3, under reflux conditions. The yield of ‘SNP’ can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of catalyst.
Scientific Research Applications
‘SNP’ has various scientific research applications, including its use as a fluorescent probe for the detection of metal ions, such as Fe3+, Al3+, and Cu2+. It has also been used as a pH sensor due to its pH-dependent fluorescence properties. ‘SNP’ has been reported to exhibit antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Furthermore, it has been used as a photosensitizer in photodynamic therapy for the treatment of cancer.
properties
CAS RN |
178-10-9 |
|---|---|
Product Name |
3,3'-Spirobi(3H-naphtho(2,1-b)pyran) |
Molecular Formula |
C25H16O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3,3'-spirobi[benzo[f]chromene] |
InChI |
InChI=1S/C25H16O2/c1-3-7-19-17(5-1)9-11-23-21(19)13-15-25(26-23)16-14-22-20-8-4-2-6-18(20)10-12-24(22)27-25/h1-16H |
InChI Key |
XJPKXCFTCNYEKP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4(O3)C=CC5=C(O4)C=CC6=CC=CC=C65 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4(O3)C=CC5=C(O4)C=CC6=CC=CC=C65 |
Other CAS RN |
178-10-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate](/img/structure/B86248.png)
